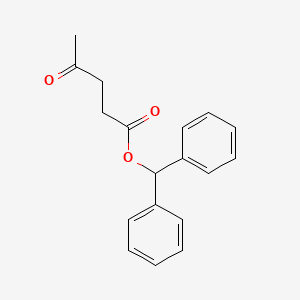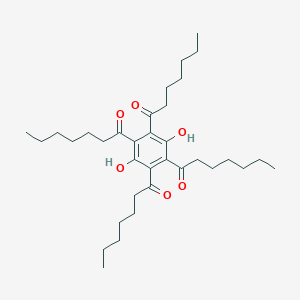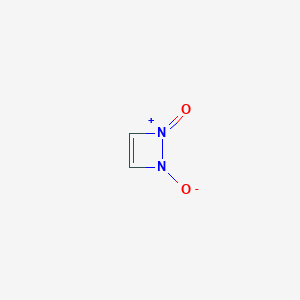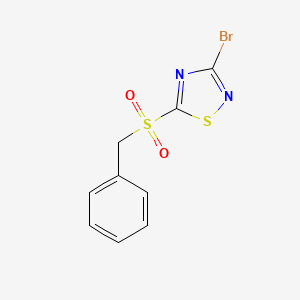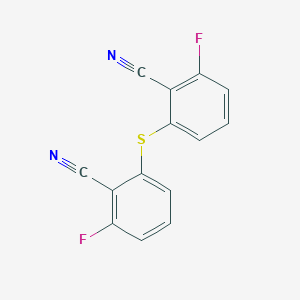
2,2'-Sulfanediylbis(6-fluorobenzonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfanediylbis(6-fluorobenzonitrile) is an organic compound characterized by the presence of sulfur and fluorine atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(6-fluorobenzonitrile) typically involves the reaction of 2-fluorobenzonitrile with sulfur-containing reagents. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-sulfur bonds . The reaction conditions often include the use of boron reagents, such as boronic acids or esters, under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 2,2’-Sulfanediylbis(6-fluorobenzonitrile) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . These steps are carefully controlled to achieve the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Sulfanediylbis(6-fluorobenzonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
2,2’-Sulfanediylbis(6-fluorobenzonitrile) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential as bioactive agents in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2,2’-Sulfanediylbis(6-fluorobenzonitrile) involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the chemical structure of the derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2’-Sulfanediylbis(6-fluorobenzonitrile) include:
Bithionol: An antibacterial and anthelmintic agent with a similar sulfur-containing structure.
2,2’-Sulfanediylbis(4,6-dichlorophenol): Another compound with a sulfur bridge and halogenated aromatic rings.
Uniqueness
2,2’-Sulfanediylbis(6-fluorobenzonitrile) is unique due to the presence of fluorine atoms, which can impart distinct chemical and physical properties. These properties may include increased stability, altered reactivity, and potential bioactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
138249-41-9 |
|---|---|
Fórmula molecular |
C14H6F2N2S |
Peso molecular |
272.27 g/mol |
Nombre IUPAC |
2-(2-cyano-3-fluorophenyl)sulfanyl-6-fluorobenzonitrile |
InChI |
InChI=1S/C14H6F2N2S/c15-11-3-1-5-13(9(11)7-17)19-14-6-2-4-12(16)10(14)8-18/h1-6H |
Clave InChI |
BDCDCKDCXIIQOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SC2=CC=CC(=C2C#N)F)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)


![2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14273816.png)
